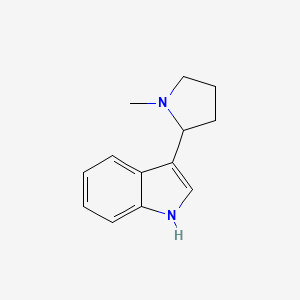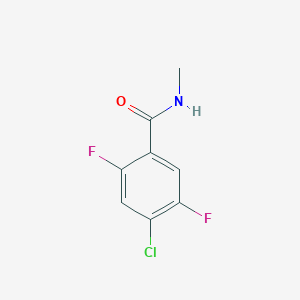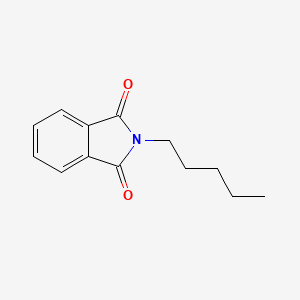
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C18H20ClN3OS and a molecular weight of 361.897 g/mol . This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-butoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general steps are as follows:
Preparation of 4-butoxybenzaldehyde: This can be synthesized by the alkylation of 4-hydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of N-(3-chlorophenyl)thiosemicarbazide: This is prepared by reacting 3-chloroaniline with thiosemicarbazide in an acidic medium.
Formation of this compound: The final compound is obtained by reacting 4-butoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide in ethanol under reflux conditions for several hours, followed by cooling and crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling chemicals on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to cell death. The compound’s ability to form stable complexes with metals like copper and iron is particularly important in its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-butoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 4-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Uniqueness
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both the butoxy and chlorophenyl groups, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable subject for further research .
Propriétés
Numéro CAS |
767338-86-3 |
|---|---|
Formule moléculaire |
C18H20ClN3OS |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
1-[(E)-(4-butoxyphenyl)methylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C18H20ClN3OS/c1-2-3-11-23-17-9-7-14(8-10-17)13-20-22-18(24)21-16-6-4-5-15(19)12-16/h4-10,12-13H,2-3,11H2,1H3,(H2,21,22,24)/b20-13+ |
Clé InChI |
CMGYZEBUFSUFFQ-DEDYPNTBSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)
![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12004932.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)

![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)

![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)

![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)

![allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004987.png)


![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)
